molecular formula C13H19FN2O B253681 N'-(2-fluorophenyl)-N,N-diisopropylurea

N'-(2-fluorophenyl)-N,N-diisopropylurea

Cat. No. B253681
M. Wt: 238.3 g/mol
InChI Key: WKJVOCAFBBVLKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-N,N-diisopropylurea (DIFLUOROUREA) is a chemical compound that has been widely studied by scientists for its potential applications in various fields. Its unique chemical structure and properties make it a valuable compound for use in scientific research.

Mechanism of Action

The mechanism of action of N'-(2-fluorophenyl)-N,N-diisopropylurea is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to changes in cellular signaling pathways, which can ultimately result in the desired effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that N'-(2-fluorophenyl)-N,N-diisopropylurea can have a range of biochemical and physiological effects depending on the specific application. It has been shown to inhibit the growth of cancer cells in vitro, and to improve glucose tolerance in animal models of diabetes. In addition, it has been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(2-fluorophenyl)-N,N-diisopropylurea is its versatility in scientific research. It can be used as a reagent in a variety of organic synthesis reactions, and can also be used as a catalyst in chemical reactions. Its unique chemical structure and properties make it a valuable tool for researchers in various fields.
However, there are also limitations to the use of N'-(2-fluorophenyl)-N,N-diisopropylurea in lab experiments. Its synthesis can be challenging and time-consuming, and it can be expensive to obtain. In addition, its potential toxicity and side effects need to be carefully considered when using it in experiments.

Future Directions

There are several future directions for the study of N'-(2-fluorophenyl)-N,N-diisopropylurea. One area of research is the development of new synthetic methods to improve the yield and efficiency of its synthesis. Another area of research is the investigation of its potential as an anti-cancer agent and as a drug for the treatment of diabetes. In addition, the study of its mechanism of action and its effects on cellular signaling pathways could lead to new insights into the biology of cancer and diabetes.
Conclusion:
In conclusion, N'-(2-fluorophenyl)-N,N-diisopropylurea is a valuable compound for use in scientific research. Its unique chemical structure and properties make it a versatile tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and its potential applications in the treatment of cancer and diabetes.

Synthesis Methods

The synthesis of N'-(2-fluorophenyl)-N,N-diisopropylurea involves the reaction of 2-fluoroaniline with diisopropylcarbodiimide in the presence of a catalyst such as N,N-dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N'-(2-fluorophenyl)-N,N-diisopropylurea.

Scientific Research Applications

N'-(2-fluorophenyl)-N,N-diisopropylurea has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a precursor for the synthesis of other compounds. In addition, it has been investigated for its potential use as an anti-cancer agent and as a drug for the treatment of diabetes.

properties

Product Name

N'-(2-fluorophenyl)-N,N-diisopropylurea

Molecular Formula

C13H19FN2O

Molecular Weight

238.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-1,1-di(propan-2-yl)urea

InChI

InChI=1S/C13H19FN2O/c1-9(2)16(10(3)4)13(17)15-12-8-6-5-7-11(12)14/h5-10H,1-4H3,(H,15,17)

InChI Key

WKJVOCAFBBVLKA-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1F

Canonical SMILES

CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1F

Origin of Product

United States

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